molecular formula C14H12O2 B13592122 3-(6-Methoxynaphthalen-2-yl)prop-2-enal

3-(6-Methoxynaphthalen-2-yl)prop-2-enal

Cat. No.: B13592122
M. Wt: 212.24 g/mol
InChI Key: UHYLRAJJAGBXTM-NSCUHMNNSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)prop-2-enal is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propenal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enal typically involves the reaction of 6-methoxynaphthalene with appropriate aldehyde precursors under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 6-methoxynaphthalene-2-carbaldehyde to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted naphthalene derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)prop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and derivatizations, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enal

InChI

InChI=1S/C14H12O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-10H,1H3/b3-2+

InChI Key

UHYLRAJJAGBXTM-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C=O

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CC=O

Origin of Product

United States

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